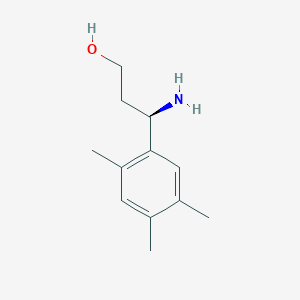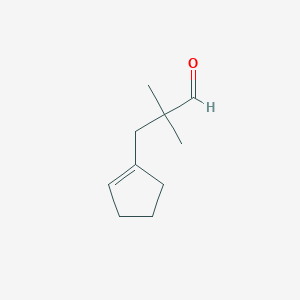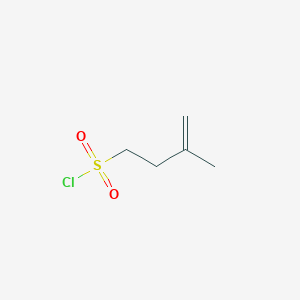
3-Methylbut-3-ene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbut-3-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-3-ene-1-sulfonyl chloride typically involves the reaction of 3-methylbut-3-ene-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{3-Methylbut-3-ene-1-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-3-ene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the 3-methylbut-3-ene moiety can participate in addition reactions with electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
Addition Reactions: Electrophiles such as halogens (e.g., bromine) or acids (e.g., hydrochloric acid) can be used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Elimination Reactions: Strong bases (e.g., sodium hydroxide) are used to induce elimination reactions, often under reflux conditions.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thiols, depending on the nucleophile used.
Addition Reactions: The major products are haloalkanes or alkyl halides, depending on the electrophile used.
Elimination Reactions: The major product is typically an alkene, such as 3-methylbut-1-ene.
Scientific Research Applications
3-Methylbut-3-ene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Methylbut-3-ene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. The double bond in the 3-methylbut-3-ene moiety can also participate in addition reactions with electrophiles. The overall reactivity of the compound is influenced by the electronic and steric properties of the substituents.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride (CH₃SO₂Cl): A simpler sulfonyl chloride with similar reactivity but lacking the double bond and methyl substituents.
Benzenesulfonyl chloride (C₆H₅SO₂Cl): An aromatic sulfonyl chloride with different electronic properties due to the presence of the benzene ring.
1-Butene-3-sulfonyl chloride (C₄H₇SO₂Cl): A similar compound with a different alkene structure.
Uniqueness
3-Methylbut-3-ene-1-sulfonyl chloride is unique due to the presence of both a double bond and a methyl group in its structure. This combination of functional groups provides distinct reactivity patterns and makes it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C5H9ClO2S |
|---|---|
Molecular Weight |
168.64 g/mol |
IUPAC Name |
3-methylbut-3-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO2S/c1-5(2)3-4-9(6,7)8/h1,3-4H2,2H3 |
InChI Key |
IODVOVPTGQTKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxabicyclo[3.2.1]octane-2-thiol](/img/structure/B13289186.png)
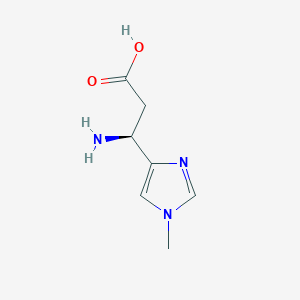
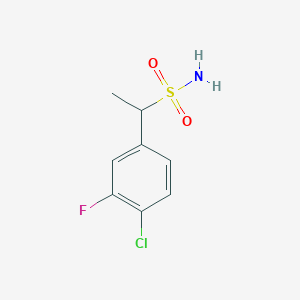
![3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13289199.png)
amine](/img/structure/B13289202.png)

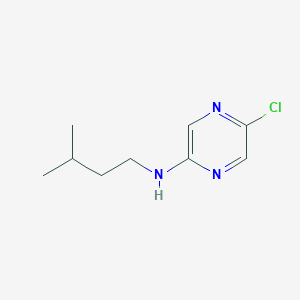
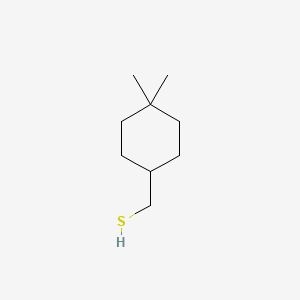
![3-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13289237.png)
![1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol](/img/structure/B13289243.png)
![4-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13289246.png)
